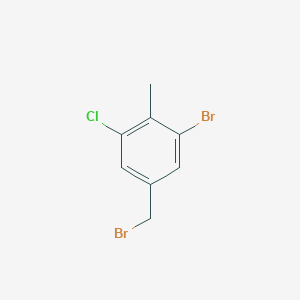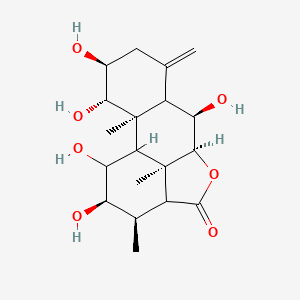
Longilactone, delta-4(18)-Isomer, 2alpha-alcoho
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Longilactone, delta-4(18)-Isomer, 2alpha-alcohol is a natural product that has been isolated from the root bark of the Longifolia tree. This compound has been found to have various biological activities, making it an interesting target for scientific research.
Mécanisme D'action
The mechanism of action of Longilactone, delta-4(18)-Isomer, 2alpha-alcohol is not fully understood. However, studies have suggested that the compound exerts its biological activities through various mechanisms, including the inhibition of inflammatory pathways, scavenging of reactive oxygen species, and regulation of cell signaling pathways.
Biochemical and Physiological Effects:
Longilactone, delta-4(18)-Isomer, 2alpha-alcohol has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. Additionally, Longilactone, delta-4(18)-Isomer, 2alpha-alcohol has been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Longilactone, delta-4(18)-Isomer, 2alpha-alcohol is that it is a natural product, making it a safer alternative to synthetic compounds. Additionally, the compound has been found to exhibit various biological activities, making it a promising target for scientific research. However, one of the limitations of Longilactone, delta-4(18)-Isomer, 2alpha-alcohol is that its mechanism of action is not fully understood, making it difficult to develop targeted therapies.
Orientations Futures
There are several future directions for the research of Longilactone, delta-4(18)-Isomer, 2alpha-alcohol. One direction is to further investigate the compound's mechanism of action, which could lead to the development of more targeted therapies. Additionally, the compound could be studied for its potential use in the treatment of other diseases, such as cardiovascular disease and autoimmune disorders. Finally, the synthesis of Longilactone, delta-4(18)-Isomer, 2alpha-alcohol could be optimized to improve its yield and purity, making it more accessible for scientific research.
Conclusion:
Longilactone, delta-4(18)-Isomer, 2alpha-alcohol is a natural product that has been found to exhibit various biological activities, making it a promising target for scientific research. While the compound's mechanism of action is not fully understood, studies have suggested that it exerts its effects through various mechanisms. Longilactone, delta-4(18)-Isomer, 2alpha-alcohol has been studied for its potential use in the treatment of various diseases, and there are several future directions for its research.
Méthodes De Synthèse
The synthesis of Longilactone, delta-4(18)-Isomer, 2alpha-alcohol has been achieved through a multi-step process. The initial step involves the extraction of the compound from the root bark of the Longifolia tree. This is followed by purification and isolation of the compound using various chromatography techniques. The final step involves the conversion of the compound to its 2alpha-alcohol form.
Applications De Recherche Scientifique
Longilactone, delta-4(18)-Isomer, 2alpha-alcohol has been found to exhibit various biological activities, including anti-inflammatory, antioxidative, and anticancer properties. These properties make it a promising target for scientific research. The compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
(2S,3S,4S,8R,9S,13R,14R,15R,16R)-3,4,8,14,15-pentahydroxy-2,13,16-trimethyl-6-methylidene-10-oxatetracyclo[7.6.1.02,7.012,16]hexadecan-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O7/c1-6-5-8(20)15(24)18(3)9(6)12(22)16-19(4)10(17(25)26-16)7(2)11(21)13(23)14(18)19/h7-16,20-24H,1,5H2,2-4H3/t7-,8+,9?,10?,11-,12-,13+,14?,15-,16-,18+,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMMVDQCVABATJ-NNLGHBTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C2C3(C(C(C4C2(C1C(=O)O4)C)O)C(=C)CC(C3O)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H](C2[C@]3([C@@H]([C@H](CC(=C)C3[C@H]([C@@H]4[C@]2(C1C(=O)O4)C)O)O)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Longilactone, delta-4(18)-Isomer, 2alpha-alcoho | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2655120.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2655122.png)
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2655123.png)
![2-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2655124.png)
![8-(4-Ethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2655128.png)
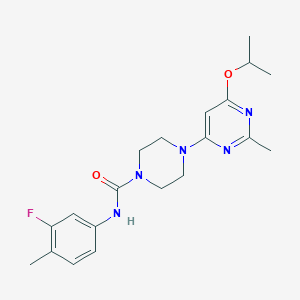


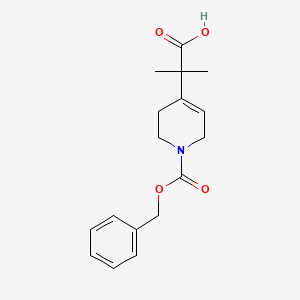
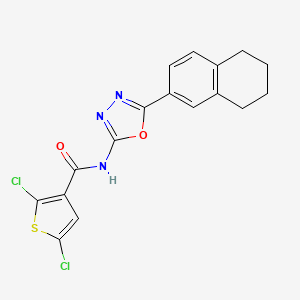
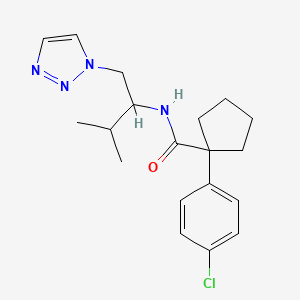
![4-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2655136.png)
